4-Bromo-3-ethylaniline
Overview
Description
4-Bromo-3-ethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and an ethyl group at the third position. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Bromo-3-ethylaniline is utilized in various scientific research fields:
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-3-ethylaniline is a compound often used in organic synthesis reactions as a reagent or intermediate . The primary targets of this compound are typically organic molecules that it can react with, such as nitro groups .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of m-bromoaniline from benzene, three reactions are required: a nitration, a conversion from the nitro group to an amine, and a bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific context of its use. As a reagent or intermediate in organic synthesis, it could be involved in a variety of pathways depending on the other reactants and the desired end product .
Result of Action
The result of this compound’s action is the formation of new organic compounds through chemical reactions. The specific molecular and cellular effects would depend on the context of its use and the nature of the resulting compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the reactions it participates in may require specific conditions to proceed efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-ethylaniline can be synthesized through several methods. One common approach involves the bromination of 3-ethylaniline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dimethylformamide (DMF) at low temperatures . Another method involves the nitration of 3-ethylbromobenzene followed by reduction of the nitro group to an amine .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines or dehalogenated products.
Comparison with Similar Compounds
4-Bromoaniline: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
3-Ethylaniline: Lacks the bromine atom, affecting its reactivity and interaction with other molecules.
4-Chloro-3-ethylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-3-ethylaniline’s unique combination of a bromine atom and an ethyl group provides distinct steric and electronic properties, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
4-bromo-3-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNNOZROOJVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634410 | |
Record name | 4-Bromo-3-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52121-42-3 | |
Record name | 4-Bromo-3-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.